Plasma Stability of the NNZ‑2591 Diketopiperazine Containing 4‑Allylproline vs. Cyclic Glycyl‑Proline
The diketopiperazine NNZ‑2591 (cyclo‑L‑glycyl‑L‑2‑allylproline), which incorporates 4‑allylproline, was compared directly with the endogenous cyclic glycyl‑proline (cyclic GP) in adult rats. NNZ‑2591 exhibited superior plasma stability and crossed the blood–brain barrier independently of injury, with cerebrospinal fluid levels maintained for at least 2 h after a single subcutaneous dose, whereas cyclic GP is rapidly degraded in plasma [1]. The allyl modification on the proline ring was specifically cited as the structural change that improved bioavailability relative to the natural cyclic GP [1].
| Evidence Dimension | Plasma stability and blood–brain barrier penetration |
|---|---|
| Target Compound Data | NNZ‑2591 (containing 4‑allylproline): stable in plasma; detectable in CSF for ≥2 h post‑dose [1] |
| Comparator Or Baseline | Cyclic glycyl‑proline (natural diketopiperazine): rapidly degraded in plasma [1] |
| Quantified Difference | NNZ‑2591 was stable in plasma and crossed the BBB; cyclic GP was not detected in CSF under comparable conditions [1] |
| Conditions | Adult Wistar rats; subcutaneous or intracerebroventricular administration 2 h after hypoxic–ischaemic insult; HPLC–mass spectrometry analysis [1] |
Why This Matters
The pharmacokinetic advantage conferred by the 4‑allylproline moiety is the defining reason NNZ‑2591 advanced to clinical evaluation (EMA Orphan Designation EU/3/20/2389 for Angelman syndrome); procurement of 4‑prop‑2‑enylpyrrolidine‑2‑carboxylic acid is strategically linked to the synthesis of this and analogous neuroprotective candidates.
- [1] Guan, J., Mathai, S., Harris, P., Wen, J.‑Y., Zhang, R., Brimble, M. & Gluckman, P. (2007). Peripheral administration of a novel diketopiperazine, NNZ 2591, prevents brain injury and improves somatosensory‑motor function following hypoxia–ischemia in adult rats. Neuropharmacology, 53(6), 749–762. View Source
